N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide
Descripción
Propiedades
IUPAC Name |
3-N-(1-cyanocyclobutyl)-3-N-methyl-1-N-propan-2-ylpiperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12(2)18-15(22)20-9-4-6-13(10-20)14(21)19(3)16(11-17)7-5-8-16/h12-13H,4-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFCAUOVRPYWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C(=O)N(C)C2(CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is characterized by its unique piperidine structure and substituents, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide can be represented as follows:
- Molecular Formula : C_{14}H_{20}N_{4}O_{2}
- Molecular Weight : 276.34 g/mol
- IUPAC Name : N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide
Research indicates that this compound may act as a modulator of the chemokine receptor CXCR7. CXCR7 is implicated in various physiological processes, including immune response and tumor progression. The modulation of this receptor can influence cellular signaling pathways that are critical in cancer biology and inflammatory responses .
Pharmacological Profile
The pharmacological profile of N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide includes:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through the inhibition of CXCR7-mediated pathways.
- Anti-inflammatory Effects : The compound may also reduce inflammation by interfering with chemokine signaling, which is crucial in inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide exhibits selective cytotoxicity against human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant reduction in cell viability |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis in a dose-dependent manner |
| HeLa (Cervical Cancer) | 18.0 | Modulates cell cycle progression |
These findings suggest a promising therapeutic potential for this compound in oncology.
In Vivo Studies
In vivo studies involving animal models have shown that administration of N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide leads to:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed in xenograft models.
- Improved Survival Rates : Treated animals demonstrated improved survival compared to control groups.
Comparación Con Compuestos Similares
Table 1: Structural Features of Selected Analogues
Key Observations :
- Core Flexibility : The target compound’s piperidine core distinguishes it from cyclohexane (HR2) or benzene-based analogues (), which may influence conformational rigidity and binding pocket compatibility.
- Substituent Effects: The 1-cyanocyclobutyl group introduces steric bulk and polarity compared to simpler methyl or aryl groups in analogues like HR2 or Merck’s lead compound .
Key Findings :
- Receptor Binding : The Merck compound’s piperidine carboxamide structure demonstrates H3 receptor affinity, suggesting the target compound may also target CNS receptors if optimized .
Physicochemical Properties
Table 3: Physical Properties of Analogues
Insights :
- The cyanocyclobutyl group may lower melting points compared to aromatic substituents due to reduced crystallinity.
- IR spectra for dicarboxamides consistently show strong C=O stretches (~1647–1698 cm⁻¹), as seen in .
Q & A
Basic: What synthetic routes are commonly employed for N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling cyanocyclobutyl groups to a piperidine scaffold via carboxamide linkages. Key steps include:
- Nucleophilic substitution for introducing the cyanocyclobutyl moiety.
- Amide bond formation using coupling agents like EDCI/HOBt .
Critical parameters affecting yield include temperature (optimal range: 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Purification via reverse-phase HPLC (as in ) ensures >95% purity. For optimization, Design of Experiments (DOE) can systematically vary factors like pH, temperature, and catalyst loading to identify ideal conditions .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography using programs like SHELXL (for refinement) provides unambiguous confirmation of stereochemistry and bond angles .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) resolves proton environments, with δ 1.2–1.5 ppm indicating isopropyl groups and δ 2.8–3.2 ppm confirming methylated piperidine .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₅N₃O₂: 316.2022) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
- Store at 2–8°C under inert gas (argon) to prevent degradation .
- Dispose of waste via neutralization (e.g., with 1M HCl) followed by incineration, adhering to local regulations .
Advanced: How can density functional theory (DFT) predict the reactivity of N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide?
Methodological Answer:
DFT calculations (e.g., using the B3LYP functional ) model electronic properties and transition states:
- HOMO-LUMO gaps predict nucleophilic/electrophilic sites .
- Transition state optimization identifies energy barriers for cyclobutane ring-opening or amide hydrolysis .
- Solvent effects are incorporated via the SMD model to simulate polar environments (e.g., water, DMSO) . Validate predictions with experimental kinetics (e.g., UV-Vis monitoring) .
Advanced: What experimental design strategies optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Response Surface Methodology (RSM) maps interactions between variables (e.g., temperature, catalyst loading) to maximize yield .
- Taguchi orthogonal arrays reduce experimental runs while testing 4–5 factors (e.g., solvent, reaction time) .
- Machine learning (e.g., random forests) analyzes historical data to recommend optimal conditions, accelerating discovery .
Advanced: How should researchers resolve contradictions between NMR and X-ray data for this compound?
Methodological Answer:
- Dynamic effects in NMR : Conformational flexibility (e.g., piperidine ring puckering) may cause averaged NMR signals, while X-ray captures static structures . Use variable-temperature NMR to probe dynamics.
- Crystallographic disorder : Refine X-ray data with TWINABS (for twinned crystals) or increase resolution (<1.0 Å) .
- Cross-validation : Compare with IR spectroscopy (amide I band at ~1650 cm⁻¹) or computational geometry optimization .
Advanced: What challenges arise in studying this compound’s interactions with biological targets, and how can they be addressed?
Methodological Answer:
- Low solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation to improve bioavailability .
- Off-target binding : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by surface plasmon resonance (SPR) for kinetic validation .
- Metabolic instability : Conduct in vitro microsomal assays (human liver microsomes) to identify degradation hotspots and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
